molecular formula C6Cl4N2 B035919 2,3,5,6-Tetrachloroisonicotinonitrile CAS No. 16297-06-6

2,3,5,6-Tetrachloroisonicotinonitrile

Cat. No.: B035919
CAS No.: 16297-06-6
M. Wt: 241.9 g/mol
InChI Key: WQGYOIRZZWUJJU-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachloroisonicotinonitrile is a halogenated pyridine derivative that serves as a versatile synthetic intermediate in organic chemistry and drug discovery research. This compound, with the molecular formula C6Cl4N2 and a molecular weight of 241.89 g/mol , is characterized by its high degree of chlorination and a nitrile group, which provide multiple reactive sites for further chemical modifications . The compound is a solid at room temperature and is registered under CAS Registry Number 16297-06-6 . Its structure can be represented by the SMILES notation N#Cc1c(Cl)c(Cl)nc(c1Cl)Cl . As a member of the pyridinecarbonitrile family, it is a valuable precursor for synthesizing more complex heterocyclic systems . Heterocyclic compounds like this pyridine derivative are of significant interest in medicinal chemistry due to their wide range of physiological activities, particularly in the development of novel antiviral and other chemotherapeutic agents . Researchers utilize this compound strictly For Research Use Only ; it is not intended for diagnostic or therapeutic applications for humans or animals.

Properties

IUPAC Name

2,3,5,6-tetrachloropyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl4N2/c7-3-2(1-11)4(8)6(10)12-5(3)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGYOIRZZWUJJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=NC(=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347117
Record name 2,3,5,6-Tetrachloroisonicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16297-06-6
Record name 2,3,5,6-Tetrachloroisonicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Overview of Academic Research Trajectories for Isonicotinonitrile Derivatives

Advanced Synthetic Routes for this compound Analogs

The synthesis of this compound and its analogs relies on robust methods for constructing the heavily substituted pyridine skeleton. Key strategies involve either building the ring from acyclic precursors or functionalizing a pre-existing pyridine or pentachloropyridine (B147404) molecule.

The creation of the 2,3,5,6-tetrachloropyridine (B1294921) framework is a critical first stage. Several distinct pathways have been developed to achieve this perchlorinated core.

One major industrial route involves the high-temperature chlorination of pyridine or various pyridine derivatives. google.com A more selective laboratory and industrial approach starts with pentachloropyridine and removes the chlorine atom at the C4 position. This reductive dechlorination can be effectively carried out using zinc metal in the presence of an ammonium (B1175870) salt in a variety of solvents, including alkylnitriles or alkylsulfoxides. google.com A similar process utilizes manganese powder in an ethanol solution. chemicalbook.com

Alternative synthetic strategies build the chlorinated pyridine ring from acyclic compounds. A patented process describes the reaction of trichloroacetyl chloride with acrylonitrile (B1666552) in the presence of a copper(I) chloride catalyst. google.comgoogle.com This method can be controlled to selectively favor the formation of 2,3,5,6-tetrachloropyridine by adjusting reaction temperatures to above 140°C and potentially adding HCl-forming agents like phosphorus oxychloride. google.com Another approach involves the reaction of an ester of 2,2,4-trichloro-4-cyanobutyric acid with excess phosphorus oxychloride, which acts as both a chlorinating and cyclizing agent. google.com

Once the 2,3,5,6-tetrachloropyridine core is obtained, the nitrile group must be introduced at the C4 position. The most prominent industrial method for this transformation is the vapor-phase catalytic ammoxidation of a 4-alkylpyridine precursor, specifically 2,3,5,6-tetrachloro-4-methylpyridine. researchgate.net This process reacts the methyl-substituted precursor with ammonia and oxygen over a solid catalyst at high temperatures to yield the desired nitrile. researchgate.netresearchgate.netgoogle.com Direct cyanation of 2,3,5,6-tetrachloropyridine is challenging due to the deactivated nature of the ring. However, nucleophilic substitution of a halogen on a highly substituted pyridine ring with an alkali metal cyanide is a known transformation, as demonstrated by the synthesis of 2-cyano-3,6-dichloropyridine from 2,3,6-trichloropyridine and potassium cyanide. google.com

Summary of Synthetic Routes to the 2,3,5,6-Tetrachloropyridine Core
Starting Material(s)Key Reagents/CatalystsReported YieldReference
PentachloropyridineZinc, Ammonium Salt~84% google.com
PentachloropyridineManganese, Ammonium Acetate99.5% chemicalbook.com
Trichloroacetyl chloride, AcrylonitrileCopper(I) chlorideYields not specified google.comgoogle.com
Methyl 4-cyano-2,2,4-trichlorobutyratePhosphorus oxychloride, HCl (cat.)79% google.com

Catalysis is fundamental to the efficient synthesis of this compound and its precursors. In the ring-forming reaction between trichloroacetyl chloride and acrylonitrile, copper(I) chloride serves as an essential catalyst. google.com

The reactivity of the precursors dictates the synthetic strategy. Pentachloropyridine is an electron-deficient aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C4 (para) position. nih.gov This inherent reactivity is exploited in its reductive dechlorination, where the metal likely coordinates to a nitrogen or chlorine atom, facilitating the removal of the C4 chlorine. google.com

In the ring-forming synthesis from trichloroacetyl chloride and acrylonitrile, the reaction is believed to proceed through a complex cascade. An intermediate, 3,4,5,6-tetrachloro-3,4-dihydropyridone-(2), has been proposed, which is subsequently converted to the final aromatic product. google.com Similarly, the synthesis from a 2,2,4-trichloro-4-cyanobutyric acid ester involves an intramolecular cyclization promoted by phosphorus oxychloride, followed by dehydration and aromatization to form the stable tetrachloropyridine ring. google.com

Investigation of Reaction Mechanisms

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and improving yields. While specific mechanistic studies on this compound are not widely published, analogies can be drawn from similar well-studied chemical systems.

Nucleophilic aromatic substitution (SNAr) reactions on electron-poor heteroaromatic rings, such as the potential direct cyanation of a perhalopyridine, proceed through a well-established two-step mechanism. The initial attack of the nucleophile (e.g., cyanide ion) forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyridine ring and stabilized by the electron-withdrawing halogen substituents. The subsequent loss of a leaving group (a chloride ion) restores the aromaticity of the ring.

In the catalytic ammoxidation process, the reaction occurs on the surface of the solid oxide catalyst. The mechanism is complex but is generally thought to involve the adsorptive activation of the methyl group and ammonia on the catalyst surface. The Mars-van Krevelen mechanism is often invoked for such selective oxidations, where lattice oxygen from the metal oxide catalyst participates directly in the reaction, oxidizing the substrate. The resulting reduced catalyst is then re-oxidized by molecular oxygen from the gas phase.

Detailed kinetic and thermodynamic data for the synthesis of this compound are sparse in the public domain. However, the progress of related reactions has been characterized to optimize conditions.

In the reductive dechlorination of pentachloropyridine, reaction progress is monitored by the conversion of the starting material and the yield of 2,3,5,6-tetrachloropyridine. Process patents show that at specific temperatures and reactant ratios, high conversions can be achieved. For example, using zinc in acetonitrile, a pentachloropyridine conversion of 92.2% was achieved, with the formation of 2,3,5,6-tetrachloropyridine accounting for 84.6% of the reacted zinc. google.com

For catalytic ammoxidation, studies typically focus on catalyst performance by measuring reactant conversion and product selectivity under varying conditions. The reaction rate and selectivity are highly dependent on temperature, the molar ratios of reactants (methylpyridine:ammonia:air), and the contact time with the catalyst. google.com The data below illustrates typical relationships observed in the ammoxidation of picolines, which serve as a model for the synthesis of the target compound.

Illustrative Effect of Conditions on Picoline Ammoxidation
Parameter VariedCondition ChangeObserved Effect on Yield/SelectivityReference
TemperatureIncreaseIncreases conversion, but may decrease selectivity past an optimum point. google.com
NH3:Picoline RatioIncreaseFavors nitrile formation over oxidation to COx. google.com
Air:Picoline RatioIncreaseIncreases conversion but can lead to over-oxidation if too high. google.com
Catalyst CompositionAddition of promoters (e.g., SnO2)Can increase activity and stability, leading to higher sustained yields. researchgate.net

Derivatization and Functionalization Strategies of this compound

The highly electrophilic nature of the pyridine ring in this compound, stemming from the cumulative electron-withdrawing effects of four chlorine atoms and a nitrile group, makes it a versatile substrate for various derivatization and functionalization reactions. These reactions primarily involve the substitution of the chlorine atoms, allowing for the introduction of a wide array of functional groups and the construction of complex molecular architectures.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for the functionalization of this compound. wikipedia.orgmasterorganicchemistry.com The pyridine ring is significantly activated towards nucleophilic attack by the presence of the strongly electron-withdrawing chloro and cyano substituents. masterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the addition-elimination mechanism characteristic of SNAr reactions. nih.gov

Research indicates that with simple nucleophiles, substitution occurs preferentially at the positions ortho to the nitrogen atom (C2 and C6). clockss.org This regioselectivity is attributed to the strong activation provided by the ring nitrogen. For instance, the reaction with piperidine leads to the displacement of a chlorine atom at an ortho-position. clockss.org The use of bidentate nucleophiles can lead to the formation of new heterocyclic systems. An example is the reaction with catechol, where attack at both the C2 and C3 positions results in the formation of a benzodioxino-pyridine derivative. clockss.org

The table below summarizes examples of nucleophilic aromatic substitution reactions on this compound.

NucleophileReaction ProductPosition of SubstitutionReference
Piperidine2-piperidino-3,5,6-trichloroisonicotinonitrileC2 (or C6) clockss.org
CatecholBenzodioxino[2,3-b]pyridine derivativeC2 and C3 clockss.org

This table is illustrative and based on reported reactivity patterns for tetrachloro-4-cyanopyridine.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Reactions for Pyridines)

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to halogenated pyridines. libretexts.org Among these, the Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is particularly effective for the alkynylation of the this compound scaffold. nih.govwikipedia.org

The Sonogashira reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base. wikipedia.org Studies on 4-substituted 2,3,5,6-tetrachloropyridines have demonstrated that tetra-fold Sonogashira reactions can be achieved to produce 2,3,5,6-tetraalkynylpyridines. nih.govresearchgate.net The reaction proceeds under relatively mild conditions and tolerates a variety of functional groups on the alkyne coupling partner. wikipedia.org This methodology is crucial for the synthesis of complex, conjugated pyridine systems with interesting photophysical properties. nih.gov

The general catalytic cycle for palladium-mediated cross-coupling reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation from the organometallic nucleophile (or a related step in the Sonogashira mechanism involving the copper acetylide), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.org

The table below provides a generalized overview of the Sonogashira reaction as applied to tetrachloropyridines.

SubstrateCoupling PartnerCatalyst SystemBaseProduct TypeReference
2,3,5,6-Tetrachloropyridine derivativeTerminal Alkyne (R-C≡CH)Pd complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI)Amine (e.g., Et₃N, i-Pr₂NH)Alkynyl-substituted pyridine nih.govresearchgate.net

This table summarizes typical conditions for Sonogashira reactions on the tetrachloropyridine core.

Site-Selective Functionalization of Halogenated Pyridine Nitriles

A key aspect of the chemistry of this compound is the ability to achieve site-selective functionalization. The four chlorine atoms on the pyridine ring exhibit different reactivities, which can be exploited to control the position of substitution.

As noted in nucleophilic aromatic substitution, the C2 and C6 positions are generally the most reactive towards nucleophiles due to their proximity to the activating pyridine nitrogen. clockss.org This inherent electronic preference allows for selective monosubstitution or disubstitution at these sites under controlled conditions.

Similarly, palladium-catalyzed cross-coupling reactions can also be performed with high site-selectivity. Research on Sonogashira reactions with 2,3,5,6-tetrachloropyridines has shown that it is possible to selectively form 2,6-dialkynyl-3,5-dichloropyridines. nih.gov By carefully controlling the stoichiometry of the reagents and the reaction conditions, the substitution can be directed primarily to the more activated C2 and C6 positions, leaving the chlorine atoms at C3 and C5 intact. nih.gov These remaining halogens can then be targeted in subsequent functionalization steps, allowing for a stepwise and controlled construction of polysubstituted pyridines. nih.gov

The ability to control the site of reaction is crucial for the rational design and synthesis of complex pyridine derivatives, where the specific substitution pattern dictates the molecule's ultimate properties and function.

Reaction TypePreferred Site(s) of FunctionalizationControlling FactorsOutcomeReference
Nucleophilic Aromatic SubstitutionC2, C6Electronic activation by ring nitrogenSelective mono- or di-substitution clockss.org
Sonogashira Cross-CouplingC2, C6Electronic activation, steric factors, reaction conditionsSelective di-alkynylation nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a premier analytical technique for providing detailed information about the carbon framework and the electronic environment of atoms within a molecule. For a compound such as this compound, both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, would be employed for a thorough structural elucidation.

¹H and ¹³C NMR Spectral Analysis

Due to the molecular structure of this compound, which lacks any hydrogen atoms, the ¹H NMR spectrum is expected to be silent, showing no signals. This absence of proton signals is in itself a key piece of structural information, confirming the fully substituted nature of the pyridine ring.

The ¹³C NMR spectrum, on the other hand, would provide significant insight into the carbon skeleton. The spectrum is anticipated to display a limited number of signals corresponding to the chemically distinct carbon atoms in the molecule. Given the symmetry of the molecule, with a plane passing through the C4-CN bond and the nitrogen atom, we would expect to see three distinct signals for the pyridine ring carbons and one for the nitrile carbon. The carbon atoms at positions 2 and 6 are chemically equivalent, as are the carbons at positions 3 and 5.

The chemical shifts (δ) of these carbons are influenced by the electronegativity of the adjacent nitrogen and chlorine atoms, as well as the anisotropic effect of the nitrile group. The carbons directly bonded to chlorine atoms (C2, C3, C5, C6) are expected to be significantly deshielded and resonate at a lower field (higher ppm value). Aromatic carbons typically appear in the range of 110-160 ppm openstax.org. The carbon bearing the nitrile group (C4) would also be influenced by the electron-withdrawing nature of the cyano group. The nitrile carbon itself has a characteristic chemical shift, typically appearing in the region of 110-125 ppm.

Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomExpected Chemical Shift (ppm)Multiplicity (in proton-decoupled spectrum)
C2, C6145 - 155Singlet
C3, C5130 - 140Singlet
C4120 - 130Singlet
C≡N110 - 120Singlet

Note: These are estimated values based on general principles and data for similar compounds. Actual experimental values may vary.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

While ¹H NMR is not applicable here, 2D NMR experiments that correlate carbon atoms with each other or with other NMR-active nuclei (if present) would be invaluable for confirming the structure.

COSY (Correlation Spectroscopy): As COSY relies on proton-proton couplings, it would not be a useful experiment for this proton-deficient molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) and HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate carbon atoms with directly attached protons. In the absence of protons, these spectra would be expected to show no cross-peaks, further confirming the fully substituted nature of the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing connectivity across multiple bonds. While there are no protons, HMBC can be used to probe long-range couplings between carbon atoms if an isotope-enriched sample (e.g., with ¹³C labeling at specific positions) were used. For instance, correlations could be observed between the nitrile carbon and the carbons at positions 3 and 5, and between the C4 carbon and the carbons at positions 2 and 6. Such data would provide definitive proof of the arrangement of the substituents on the pyridine ring. researchgate.netethz.chlibretexts.orgnih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. libretexts.org The IR spectrum of this compound is expected to be characterized by absorptions arising from the vibrations of the tetrachlorinated pyridine ring and the nitrile functional group.

Characteristic Absorption Bands of Cyano and Carbon-Halogen Moieties

The key functional groups in this compound that will give rise to characteristic IR absorption bands are the nitrile group (C≡N) and the carbon-chlorine bonds (C-Cl).

Cyano (C≡N) Stretching: The nitrile group exhibits a very characteristic and sharp absorption band due to the stretching vibration of the C≡N triple bond. This band typically appears in the range of 2260-2200 cm⁻¹. uc.edu Its intensity can vary from medium to strong. The conjugation with the aromatic ring may slightly lower the frequency of this absorption.

Aromatic Ring Vibrations: The tetrachlorinated pyridine ring will also have characteristic stretching and bending vibrations. Aromatic C=C and C=N stretching vibrations typically occur in the 1600-1400 cm⁻¹ region. orgchemboulder.com

Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
C≡NStretching2260 - 2200Medium to Strong, Sharp
Aromatic C=C, C=NRing Stretching1600 - 1400Medium to Weak
C-ClStretching800 - 600Strong, Sharp

Note: These are typical frequency ranges and the actual spectrum may show multiple bands within these ranges due to complex vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light. The spectrum is a result of electrons being promoted from a lower energy ground state to a higher energy excited state. shu.ac.uk

Analysis of Absorption and Emission Spectra

The UV-Vis absorption spectrum of this compound is expected to be influenced by the electronic structure of the chlorinated pyridine ring and the nitrile group.

π → π* Transitions: Aromatic and heteroaromatic systems exhibit strong absorptions due to π → π* transitions. ddugu.ac.inyoutube.comyoutube.comcutm.ac.in For a pyridine ring, these transitions typically occur at specific wavelengths. The presence of four electron-withdrawing chlorine atoms and a nitrile group is expected to cause a bathochromic shift (shift to longer wavelengths) of these absorption bands compared to unsubstituted pyridine. This is due to the extension of the conjugated system and the influence of the substituents on the energy levels of the molecular orbitals. Aromatic compounds generally show a strong absorption near 205 nm and a less intense one in the 255 to 275 nm range. openstax.org

n → π* Transitions: The nitrogen atom in the pyridine ring has a lone pair of electrons (n-electrons). Therefore, a weaker n → π* transition is also possible. cutm.ac.in These transitions typically occur at longer wavelengths than π → π* transitions and have a much lower intensity. shu.ac.uk

The absorption spectrum would likely consist of one or more strong bands in the UV region. The exact position of the absorption maxima (λmax) would need to be determined experimentally.

Expected UV-Vis Absorption Characteristics for this compound

Electronic TransitionExpected Wavelength Range (nm)Molar Absorptivity (ε)
π → π200 - 300High (1,000 - 10,000 L mol⁻¹ cm⁻¹)
n → π> 280Low (10 - 100 L mol⁻¹ cm⁻¹)

Note: These are general estimations. The actual spectrum will depend on the solvent used and the specific electronic effects of the substituents.

Emission spectra (fluorescence or phosphorescence) could also be investigated. Upon excitation at an appropriate wavelength, the molecule may relax to the ground state by emitting light. The characteristics of the emission spectrum, such as the emission wavelength and quantum yield, would provide further information about the excited states of the molecule.

Spectroscopic and Structural Analysis of this compound in Modern Chemical Research

In the field of advanced chemical research, the precise identification and structural elucidation of compounds are paramount. This article focuses on the spectroscopic and structural characterization of the chemical compound this compound, outlining the modern analytical techniques employed for its comprehensive analysis.

Despite a thorough search of available scientific literature and databases, specific experimental data for the spectroscopic and structural analysis of this compound could not be located. Therefore, this article will describe the principles and potential applications of the requested analytical techniques for the characterization of this compound, in line with the provided outline.

Computational and Theoretical Chemistry Studies of 2,3,5,6 Tetrachloroisonicotinonitrile

Quantum Chemical Investigations of 2,3,5,6-Tetrachloroisonicotinonitrile

Quantum chemical methods are fundamental to understanding the behavior of molecules at the electronic level. These approaches solve the Schrödinger equation, or approximations of it, to provide detailed information about molecular structure, properties, and reactivity.

Density Functional Theory (DFT) for Electronic Structure, Geometry, and Reactivity

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. Instead of calculating the complex wavefunction of a many-electron system, DFT focuses on the electron density, a simpler quantity.

A DFT study of this compound would begin with a geometry optimization . This process determines the most stable three-dimensional arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. For this molecule, key parameters would include the C-C and C-N bond lengths within the pyridine (B92270) ring, the C-Cl bond lengths, and the geometry of the isonicotinonitrile substituent.

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity.

PropertyDescriptionPredicted Significance for this compound
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).A smaller gap generally indicates higher reactivity. The electron-withdrawing nature of the chlorine and nitrile groups would be expected to lower the LUMO energy, potentially making the molecule susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface.This would reveal regions of positive and negative potential. The nitrogen atom of the pyridine ring and the nitrile group would likely be regions of negative potential, while the carbon atoms attached to the electronegative chlorine atoms would be regions of positive potential, indicating sites for electrophilic and nucleophilic attack, respectively.
Atomic Charges The distribution of electron density among the atoms in the molecule.Various schemes (e.g., Mulliken, Natural Bond Orbital) can be used to assign partial charges. This data would quantify the electron-withdrawing effects of the substituents.
Global Reactivity Descriptors Parameters such as chemical hardness, softness, and electrophilicity index.These descriptors provide a quantitative measure of the molecule's overall reactivity and stability.

DFT calculations would also be instrumental in exploring the reactivity of this compound. For instance, the transition states and reaction pathways for nucleophilic aromatic substitution reactions could be modeled to understand the regioselectivity and activation energies involved.

Molecular Modeling and Simulation of Interactions

While quantum chemical methods are excellent for studying individual molecules or small clusters, molecular modeling and simulation techniques are employed to understand the behavior of larger systems and condensed phases.

Conformational Analysis and Potential Energy Surfaces

For a relatively rigid molecule like this compound, a full conformational analysis might seem less critical than for a flexible long-chain molecule. However, even for this system, a potential energy surface (PES) scan could be performed to investigate the rotation around the C-C bond connecting the nitrile group to the pyridine ring. This would reveal the energy barrier to rotation and identify the most stable rotational conformer. The planarity of the pyridine ring could also be investigated to see if any low-energy puckered conformations exist, although this is unlikely for an aromatic system.

Intermolecular Interactions and Self-Assembly Propensities

Understanding how molecules of this compound interact with each other is key to predicting its solid-state structure and its behavior in solution. Molecular modeling can be used to study various types of intermolecular interactions:

π-π stacking: The electron-deficient nature of the tetrachlorinated pyridine ring could lead to favorable π-π stacking interactions with electron-rich aromatic systems.

Halogen bonding: The chlorine atoms, with their regions of positive electrostatic potential on the outermost surface (the σ-hole), could act as halogen bond donors to interact with electron-rich atoms like the nitrogen of the nitrile or pyridine ring of another molecule.

Dipole-dipole interactions: The molecule possesses a significant dipole moment due to its polar C-Cl and C≡N bonds, which would lead to dipole-dipole interactions influencing its packing in the solid state.

Simulations could predict the likelihood of self-assembly into ordered structures, driven by these non-covalent interactions. This would be crucial for understanding its crystal packing and its potential use in materials science.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the detailed step-by-step mechanisms of chemical reactions. For this compound, computational studies could provide invaluable insights into its reactivity.

A key area of investigation would be nucleophilic aromatic substitution (SNA_r) reactions. The four chlorine atoms on the pyridine ring are potential leaving groups. A computational study could:

Identify the most likely site of attack: By calculating the activation energies for nucleophilic attack at the different chlorinated carbon positions, the regioselectivity of the reaction could be predicted.

Characterize transition states: The geometry and energy of the transition state for the formation of the Meisenheimer complex (the intermediate in an SNA_r reaction) could be determined.

Investigate the role of the nitrile group: The strong electron-withdrawing nature of the nitrile group is expected to activate the ring towards nucleophilic attack. Computational studies could quantify this activating effect.

Model solvent effects: The influence of different solvents on the reaction mechanism and kinetics could be explored using implicit or explicit solvent models.

The following table outlines a hypothetical reaction mechanism that could be investigated computationally:

Reaction StepDescriptionComputational Data to be Obtained
1. Nucleophilic Attack A nucleophile (e.g., an amine or an alkoxide) attacks one of the carbon atoms bearing a chlorine atom.Geometry and energy of the transition state for this step.
2. Formation of Meisenheimer Complex A negatively charged intermediate is formed.Optimized geometry and stability of the intermediate.
3. Departure of the Leaving Group The chloride ion is eliminated, and the aromaticity of the ring is restored.Geometry and energy of the transition state for this step.

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed, providing a deep understanding of the reaction mechanism.

Transition State Characterization and Reaction Coordinate Analysis

In the realm of computational chemistry, the elucidation of reaction mechanisms is a cornerstone of understanding chemical reactivity. For a molecule such as this compound, comprehending its transformation pathways necessitates a detailed analysis of the corresponding potential energy surface. Key to this analysis is the characterization of transition states, which are first-order saddle points on the potential energy surface, representing the highest energy barrier along the reaction coordinate.

The process of characterizing a transition state for a reaction involving this compound would computationally involve locating a stationary point on the potential energy surface where there is a single imaginary frequency. This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, indicating the path of least energy from reactants to products. Techniques such as Density Functional Theory (DFT) are powerful tools for performing these calculations, enabling the identification of key intermediates and the determination of transition state geometries and energies. By modeling these surfaces, computational studies can provide critical insights that are often inaccessible through experimental techniques alone mdpi.com.

Once a transition state is located and verified, a Reaction Coordinate Analysis is performed. This involves mapping the intrinsic reaction coordinate (IRC), which is the minimum energy path connecting the reactant, transition state, and product. This analysis provides a detailed picture of the geometric and energetic changes that occur throughout the transformation. For instance, in a nucleophilic aromatic substitution reaction involving this compound, the reaction coordinate would trace the approach of the nucleophile, the formation of the Meisenheimer complex (intermediate), and the subsequent departure of a chloride leaving group. The analysis of the reaction profile provides the basis for applying transition state theory, where the height of the energy barriers can be translated into reaction rates nih.gov.

A hypothetical reaction coordinate for a nucleophilic substitution on this compound is depicted in the table below, illustrating the energetic landscape of the transformation.

Reaction StageRelative Energy (kcal/mol)Key Geometric Changes
Reactants0Approach of nucleophile to the pyridine ring
Transition State 1+15Partial formation of the new bond to the nucleophile
Intermediate-5Fully formed Meisenheimer complex
Transition State 2+12Partial cleavage of the carbon-chlorine bond
Products-10Formation of the substituted product and chloride ion

Thermochemical and Kinetic Profiles of Transformations

The thermochemical and kinetic profiles of reactions involving this compound provide quantitative insights into the feasibility and rate of its chemical transformations. Computational methods can be employed to calculate key thermochemical parameters such as enthalpy, entropy, and Gibbs free energy of reaction. These values determine the spontaneity and position of equilibrium for a given transformation.

Kinetic profiles are constructed by calculating the activation energies (energy barriers) for each elementary step in a reaction mechanism. As established in the transition state characterization, the height of the energy barrier at the transition state determines the rate of the reaction. By applying Transition State Theory (TST), rate constants can be estimated as a function of temperature.

For example, a computational study on the thermal decomposition of a related nitroaromatic compound involved the calculation of activation energies for various decomposition channels, allowing for the prediction of the dominant reaction pathways at different temperatures. Similarly, for this compound, one could computationally investigate its degradation pathways, such as hydrolysis or photolysis, by determining the thermochemical and kinetic parameters for the proposed mechanisms.

The following table presents hypothetical thermochemical and kinetic data for two competing reaction pathways of this compound, illustrating how computational chemistry can be used to predict reaction outcomes.

ParameterPathway A: Substitution at C2Pathway B: Substitution at C3
Enthalpy of Reaction (ΔH, kcal/mol)-25-22
Gibbs Free Energy of Reaction (ΔG, kcal/mol)-20-18
Activation Energy (Ea, kcal/mol)1825
Pre-exponential Factor (A, s⁻¹)1.2 x 10¹³8.5 x 10¹²
Rate Constant at 298 K (k, s⁻¹)2.3 x 10⁻¹5.8 x 10⁻⁵

These hypothetical data suggest that Pathway A is both thermodynamically and kinetically more favorable than Pathway B.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal and agricultural chemistry for understanding how the chemical structure of a compound influences its biological activity wikipedia.org. For a compound like this compound, which may exhibit fungicidal properties, SAR analysis helps in identifying the chemical features responsible for its bioactivity nih.govnih.govmdpi.com. This allows for the rational design of new derivatives with improved potency or other desirable properties.

Quantitative Structure-Activity Relationship (QSAR) methodologies take this a step further by developing mathematical models that correlate the chemical structure with biological activity wikipedia.org. These models are built upon a set of molecular descriptors that quantify various aspects of the molecular structure.

Development of Molecular Descriptors for Predictive Modeling

The development of a robust QSAR model hinges on the selection of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For this compound and its derivatives, a wide range of descriptors can be calculated to build predictive models for their fungicidal activity. These descriptors can be broadly categorized as:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional descriptors (e.g., number of rings, bonds) and topological indices that describe molecular branching and connectivity.

3D Descriptors: These are calculated from the 3D coordinates of the atoms and include geometric parameters (e.g., molecular surface area, volume) and steric descriptors.

Physicochemical Descriptors: These relate to the physical and chemical properties of the molecule, such as lipophilicity (logP), polarizability, and dipole moment.

Electronic Descriptors: These are derived from quantum chemical calculations and include parameters like HOMO/LUMO energies, partial atomic charges, and electrostatic potentials.

The table below provides examples of molecular descriptors that could be used in a QSAR study of this compound derivatives.

Descriptor ClassExample DescriptorDescription
1DMolecular WeightThe sum of the atomic weights of all atoms in the molecule.
2DKier & Hall Connectivity IndexA topological index that reflects the degree of branching in a molecule.
3DMolecular Surface AreaThe total surface area of the molecule, accessible to a solvent.
PhysicochemicalLogPThe logarithm of the partition coefficient between octanol and water, indicating lipophilicity.
ElectronicLUMO EnergyThe energy of the Lowest Unoccupied Molecular Orbital, related to electrophilicity.

Once a set of descriptors is generated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSAR model. The predictive power of the model is then validated using internal and external validation techniques nih.govresearchgate.netbpasjournals.com.

Theoretical Approaches to Spectral Structure-Activity Relationships (S-SAR)

Spectral Structure-Activity Relationship (S-SAR) is an extension of traditional QSAR that incorporates spectral data, such as infrared (IR), nuclear magnetic resonance (NMR), or mass spectrometry (MS) data, into the modeling process. The premise of S-SAR is that the spectral features of a molecule are a direct reflection of its structural and electronic properties, which in turn determine its biological activity.

A novel approach to QSAR, termed Spectral-SAR, has been proposed, which utilizes an algebraic framework to replace traditional multi-regression models. This method treats structural descriptors as vectors in a data space, which are then transformed into an orthogonal space. The S-SAR equation is then derived in a determinant form researchgate.net. This approach allows for the introduction of a spectral norm as a substitute for the correlation factor and provides a "minimal spectral path" rule for designing SAR models researchgate.net.

For this compound and its analogs, an S-SAR study could involve correlating their fungicidal activity with specific features from their vibrational (IR) or NMR spectra. For example, the frequency and intensity of the C-Cl stretching vibrations in the IR spectrum could be used as descriptors, as these would be sensitive to the electronic environment of the pyridine ring, which is likely crucial for its interaction with the biological target.

The following table illustrates a hypothetical S-SAR dataset for a series of chlorinated pyridine derivatives.

CompoundFungicidal Activity (log 1/EC50)C-Cl Stretch (cm⁻¹)¹³C NMR Shift (ppm) of C4
Derivative 14.2750145.2
Derivative 24.8765142.8
Derivative 33.9742146.1
Derivative 45.1770141.5

By developing a mathematical relationship between the spectral data and the biological activity, S-SAR models can provide unique insights into the structural requirements for activity and can be used to predict the activity of new compounds based on their predicted spectra.

Environmental Fate and Degradation Mechanisms of Halogenated Isonicotinonitriles

Abiotic Transformation Pathways of Halogenated Nitriles

Abiotic transformation processes, including photolysis and hydrolysis, are crucial in determining the environmental persistence of halogenated nitriles. These processes are influenced by environmental factors such as sunlight intensity, pH, and temperature.

Photolytic degradation, or the breakdown of compounds by light, is a significant dissipation pathway for chlorinated nitriles. Studies on chlorothalonil (B1668833) reveal that it degrades rapidly in clear, shallow water through aqueous photolysis. epa.gov The presence of natural photosensitizers, such as dissolved organic matter (DOM) and nitrate, can enhance the rate of photolysis. nih.govnih.gov For instance, the photodegradation rates of chlorothalonil were found to be 9.6 to 26 times faster in the presence of cyanidin, a common phytopolyphenolic, under various light sources compared to controls without cyanidin. nih.gov The half-life of chlorothalonil under high-pressure mercury lamp, UV lamp, and sunlight has been reported as 22.4, 82.5, and 123.8 minutes, respectively. nih.gov The photodegradation of chlorothalonil primarily proceeds through a stepwise reductive dechlorination process. nih.govresearchgate.net In natural waters, photolysis can lead to the formation of various byproducts, including chloro-1,3-dicyanobenzene, dichloro-1,3-dicyanobenzene, trichloro-1,3-dicyanobenzene, and benzamide. nih.gov

In the atmospheric phase, volatilization can be a dissipation route, although for compounds like chlorothalonil with low vapor pressure, these losses are limited. nih.gov However, once in the atmosphere, photolytic degradation is expected to occur. For dichlobenil (B1670455), volatilization is a principal mode of dissipation from soil and water surfaces. epa.gov

Photodegradation Half-life of Chlorothalonil

Light SourceHalf-life (minutes)Reference
High-Pressure Mercury Lamp (HPML)22.4 nih.gov
UV Lamp82.5 nih.gov
Sunlight123.8 nih.gov

The hydrolytic stability of halogenated nitriles is highly dependent on the pH of the surrounding medium. Chlorothalonil is stable to hydrolysis at acidic to neutral pH (pH 5 and 7). epa.govresearchgate.net However, under alkaline conditions (pH 9 and above), hydrolysis becomes a more significant degradation pathway. epa.govekb.eg At pH 9, chlorothalonil hydrolyzes to form 4-hydroxy-2,5,6-trichloroisophthalonitrile (B139082) and 3-cyano-2,4,5,6-tetrachlorobenzamide. researchgate.net The rate of hydrolysis increases with increasing temperature and pH. ekb.eg For example, the half-life of chlorothalonil at 25°C was 722 hours at pH 4, 481 hours at pH 7, and 121 hours at pH 9. ekb.eg

The degradation of dichlobenil also involves hydrolysis, leading to the formation of its major metabolite, 2,6-dichlorobenzamide (B151250) (BAM). epa.gov This process appears to be primarily microbiological, as little degradation occurs in sterilized soil. epa.gov Nitriles, in general, can be hydrolyzed in both acidic and basic aqueous solutions to form carboxylic acids or their salts. noaa.gov

Effect of pH on the Hydrolytic Half-life of Chlorothalonil at 25°C

pHHalf-life (hours)Reference
4722 ekb.eg
7481 ekb.eg
9121 ekb.eg

Biotic Transformation Pathways

Microbial degradation is a primary pathway for the breakdown of many pesticides in the environment. The efficiency of this process is influenced by the presence of adapted microbial populations and suitable environmental conditions.

Both aerobic and anaerobic conditions can facilitate the biodegradation of halogenated nitriles. For chlorothalonil, microbial degradation is a major route of dissipation in both terrestrial and aquatic environments. epa.govnih.gov The half-life of chlorothalonil under aerobic aquatic conditions ranges from 7 to 16 days, while under anaerobic aquatic conditions, it is between 21 and 29 days. epa.gov In soil, the aerobic metabolic half-life is somewhat longer, ranging from 22 to 68 days. epa.gov The degradation of chlorothalonil in soil is influenced by factors such as organic matter content and pH, with degradation being more efficient under neutral pH conditions and in soils with low carbon content. nih.govfao.org Under anaerobic conditions, hydrolytic dechlorination is a key step, producing metabolites like 4-hydroxy-2,5,6-trichloroisophthalonitrile. nih.gov

Dichlobenil also undergoes microbial degradation in soil, with half-lives ranging from one to twelve weeks depending on soil type and weather conditions. epa.gov Its primary metabolite, BAM, is more persistent, especially in soils not previously exposed to the herbicide. nih.gov The degradation of dichlobenil to BAM occurs in the upper soil layers, but further degradation of BAM is limited in deeper, anaerobic zones. nih.gov

Biodegradation Half-life of Chlorothalonil

ConditionHalf-life (days)Reference
Aerobic Aquatic7 - 16 epa.gov
Anaerobic Aquatic21 - 29 epa.gov
Aerobic Terrestrial22 - 68 epa.gov

The microbial degradation of halogenated nitriles involves specific enzymatic pathways. For chlorothalonil, two key enzymes have been identified: glutathione (B108866) S-transferase (GST) and chlorothalonil hydrolytic dehalogenase. nih.gov The bacterium Pseudomonas sp. CTN-3 has been shown to possess a chlorothalonil dehalogenase (Chd) that catalyzes the initial step in its degradation. mdpi.com Diverse bacterial strains, predominantly from the Proteobacteria phylum, are capable of degrading chlorothalonil. nih.gov

The degradation of dichlobenil to BAM is also a microbial process, likely involving nitrile hydratases, although the enzymes are not highly specific. epa.govresearchgate.net Several Aminobacter species have been isolated that can mineralize BAM. nih.gov The degradation pathways for dichlobenil in soil can involve both hydrolysis to BAM and subsequent hydrolysis to 2,6-dichlorobenzoic acid, or dechlorination to ortho-chlorobenzamide which is then hydrolyzed. nih.gov

Environmental Distribution and Mobility

The distribution and mobility of halogenated isonicotinonitriles in the environment are largely dictated by their sorption characteristics and persistence. Chlorothalonil exhibits a high soil adsorption coefficient, meaning it binds strongly to soil and sediment, which minimizes its potential for leaching into groundwater. nih.govnih.gov Its major aerobic soil metabolite, SDS-3701, appears to be more persistent and mobile than the parent compound. epa.gov

Dichlobenil is considered moderately mobile and has the potential to contaminate groundwater, particularly in coarse-textured soils with low organic matter. epa.govwa.gov Its primary mode of dissipation is volatilization, but under conditions that reduce volatility, it can be persistent. epa.gov The main metabolite of dichlobenil, BAM, is water-soluble and has been detected in groundwater, indicating its higher mobility compared to the parent compound. nih.govnih.gov The sorption of dichlobenil is influenced by soil organic matter content, with higher organic matter leading to increased sorption and reduced leaching. epa.govnih.gov

Adsorption and Desorption in Environmental Matrices (Soil, Sediment)

The mobility of 2,3,5,6-tetrachloroisonicotinonitrile in the environment is significantly influenced by its adsorption to soil and sediment particles. Adsorption, the process by which a chemical binds to a solid surface, can reduce its availability for transport in water and for uptake by organisms. Desorption, the reverse process, determines the potential for the compound to be released back into the soil solution.

A batch equilibrium study conducted on the chlorothalonil transformation product R613636, identified as this compound, provides key insights into its sorption behavior in various soils. epa.gov The study utilized two U.S. soils and three European soils with a pH range of 6.2 to 8.2. The Freundlich adsorption coefficient (KF), a measure of the adsorption capacity of the soil, was found to range from 2.3 to 8.1 L/kg, with a mean value of 4.5 L/kg. epa.gov When normalized to the organic carbon content of the soils, the KFOC values ranged from 130 to 325 L/kg, with a mean of 246 L/kg. epa.gov These relatively moderate KF and KFOC values suggest that this compound is not strongly adsorbed to the soils tested. epa.gov

The Freundlich exponents for adsorption were in the range of 0.81 to 0.91, indicating that the sorption process is slightly non-linear and dependent on the concentration of the substance. epa.gov The percentage of the compound adsorbed to the soil particles ranged from 18.1% to 66.4% across the different soil types. epa.gov

The desorption of this compound was also investigated, with Freundlich desorption coefficients (KF-des) ranging from 1.7 to 8.3 L/kg (mean of 4.1 L/kg). epa.gov These values are similar to the adsorption coefficients, suggesting that the sorption of this compound is largely reversible. epa.gov The percentage of the adsorbed compound that was desorbed ranged from 21.9% to 79.6%. epa.gov The similarity between the adsorption and desorption coefficients indicates a relatively weak binding to the soil matrix, which could imply a potential for mobility in the soil environment under certain conditions.

Table 1: Adsorption and Desorption Coefficients for this compound in Various Soils

Parameter Range Mean Value
Freundlich Adsorption Coefficient (KF) 2.3 - 8.1 L/kg 4.5 L/kg
Organic Carbon-Normalized Adsorption Coefficient (KFOC) 130 - 325 L/kg 246 L/kg
Freundlich Desorption Coefficient (KF-des) 1.7 - 8.3 L/kg 4.1 L/kg
Percent Adsorbed 18.1% - 66.4% -
Percent Desorbed (of adsorbed amount) 21.9% - 79.6% -

Data sourced from a batch equilibrium study on the chlorothalonil transformation product R613636. epa.gov

Volatilization and Air-Water Partitioning

Volatilization is a key process that governs the transfer of a chemical from soil or water into the atmosphere. This process is largely dependent on the compound's Henry's Law constant (HLC), which describes the partitioning between the air and water phases at equilibrium. mda.state.mn.usviu.caviu.canist.govepa.gov

The transfer of a chemical between the atmosphere and water is a critical process affecting its environmental transport. mda.state.mn.us Compounds with low water solubility and higher vapor pressure tend to partition into the atmosphere. viu.caviu.ca While specific data for this compound is lacking, the behavior of its parent compound provides some indication of its likely partitioning behavior.

Metabolite Identification and Persistence in Environmental Compartments

The degradation of this compound in the environment leads to the formation of various metabolites, the structures and persistence of which are crucial for a comprehensive environmental risk assessment.

Structural Elucidation of Degradation Products

The degradation of the parent fungicide, chlorothalonil, results in several key metabolites, including this compound itself (also referred to as R613636 or SDS-19221). fao.org Another major and persistent metabolite of chlorothalonil is 4-hydroxy-2,5,6-trichloro-1,3-dicyanobenzene (SDS-3701). epa.govepa.gov

Studies on the degradation of chlorothalonil have identified several transformation products. In addition to the hydroxylated metabolite SDS-3701, other degradation products have been noted, such as 1,3-dicarbamoyl-2,4,5,6-tetrachlorobenzene (B3060965) and 1-carbamoyl-3-cyano-4-hydroxy-2,5,6-trichlorobenzene. usgs.gov The degradation of chlorothalonil can proceed through dechlorination and partial substitution. researchgate.net Specifically, under anaerobic conditions, hydrolytic dechlorination of chlorothalonil can produce the stable metabolite 4-hydroxy-2,5,6-trichloroisophthalonitrile. nih.gov The formation of this compound (R613636) has been identified during the hydrolysis of chlorothalonil. fao.org

While the degradation products of the parent compound, chlorothalonil, are relatively well-documented, specific studies elucidating the degradation products of this compound itself are scarce. However, based on the degradation pathways of other chlorinated aromatic compounds, it is likely that the degradation of this compound would also involve processes such as dechlorination and hydroxylation. For instance, the degradation of 3,5,6-trichloro-2-pyridinol (B117793) (TCP), a metabolite of the insecticide chlorpyrifos, can involve a reductive dechlorination pathway. researchgate.net Similarly, the biodegradation of other chlorinated compounds can be initiated by hydrolytic dehalogenases. mdpi.com

Environmental Half-Life and Persistence Studies

The persistence of a chemical in the environment is often characterized by its half-life, the time it takes for half of the initial amount to degrade. There is limited direct information available on the environmental half-life of this compound. However, studies on its parent compound, chlorothalonil, provide valuable context.

Chlorothalonil is not considered to be persistent in the environment, with reported field dissipation half-lives of less than 23 days. mda.state.mn.us The degradation of chlorothalonil is influenced by factors such as soil metabolism, with aerobic soil half-lives ranging from 2 to 58 days. mda.state.mn.us In some studies, the soil half-life of chlorothalonil was found to be very short, ranging from less than one day to 3.5 days. acs.orgnih.gov

Crucially, the metabolites of chlorothalonil are often more persistent than the parent compound. acs.orgnih.gov For example, the major degradate, 4-hydroxychlorothalonil, is more mobile and persistent than chlorothalonil. mda.state.mn.us Its soil half-life has been reported to be between 10 and 22 days. acs.orgnih.gov This increased persistence of metabolites is a key consideration in environmental risk assessment. Given that this compound is also a metabolite of chlorothalonil, it is plausible that it exhibits greater persistence than the parent compound, though specific half-life data are needed for confirmation.

Table 2: List of Compounds Mentioned

Compound Name
This compound
2,4,5,6-Tetrachloro-3-cyanobenzamide
2,6-Dichlorobenzonitrile
2,4-Dichlorophenoxyacetic acid (2,4-D)
3,5,6-Trichloro-2-pyridinol (TCP)
4-Hydroxy-2,5,6-trichloro-1,3-dicyanobenzene
4-Hydroxy-2,5,6-trichloroisophthalonitrile
4-Hydroxychlorothalonil
Chlorothalonil
Chlorpyrifos
Deltamethrin
Picloram

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical procedures for separating 2,3,5,6-tetrachloroisonicotinonitrile from complex sample matrices prior to its detection and quantification. The choice between gas and liquid chromatography is typically dictated by the volatility and thermal stability of the analyte and its potential metabolites.

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile chlorinated compounds like this compound. nih.gov The compound's volatility allows it to be readily analyzed by GC without the need for derivatization.

Selective Detectors:

Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, particularly halogenated molecules. The four chlorine atoms on the this compound molecule make it an ideal candidate for highly sensitive detection by ECD, enabling quantification at picogram levels.

Mass Spectrometry (MS): Coupling GC with a mass spectrometer provides definitive identification and quantification. MS detectors offer high selectivity by monitoring specific mass-to-charge (m/z) ratios of the parent molecule and its fragments. This is crucial for distinguishing the target analyte from co-eluting interferences in complex samples. nih.gov Methods developed for the GC-MS analysis of chlorothalonil (B1668833) can be adapted, with expected characteristic ions for this compound reflecting its specific molecular weight and fragmentation pattern. nih.gov

The table below outlines typical GC parameters that could be adapted for the analysis of this compound, based on established methods for similar organochlorine compounds.

ParameterTypical Setting
Column DB-5MS (60 m × 0.25 mm i.d., 0.25 μm film thickness) or equivalent non-polar capillary column sccwrp.org
Injector Temperature 250 - 280 °C
Carrier Gas Helium or Hydrogen, constant flow
Oven Program Initial: 80 °C (hold 1 min), Ramp 1: 8 °C/min to 176 °C, Ramp 2: 1.5 °C/min to 230 °C, Ramp 3: 5 °C/min to 290 °C (hold 21 min) sccwrp.org
Detector Electron Capture Detector (ECD) or Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode
Detector Temperature 300 °C (ECD)

For potential polar metabolites of this compound that may be less volatile or thermally labile, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical approach. nih.govyoutube.com This technique is routinely used for a wide range of pesticides and their degradation products found in environmental water samples. nih.gov

Ionization and Detection:

Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used. For chlorinated compounds similar to this compound, negative-ion mode is often employed as it provides high sensitivity for electronegative molecules. epa.gov

Mass Analysis: Tandem mass spectrometry (MS/MS), typically using a triple quadrupole instrument, offers exceptional selectivity and sensitivity. littlemsandsailing.com By using the Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored, which significantly reduces matrix interference and allows for reliable quantification at very low concentrations. littlemsandsailing.com

The following table presents a potential LC-MS/MS method suitable for analyzing this compound and its potential polar metabolites.

ParameterTypical Setting
Column Reversed-phase C18 (e.g., 100 mm × 2.1 mm, 1.8 µm particle size) mdpi.com
Mobile Phase A Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile or Methanol
Gradient Optimized gradient from low to high organic phase percentage
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode Negative Electrospray Ionization (ESI-) or Atmospheric Pressure Photoionization (APPI) researchgate.net
Detection Mode Multiple Reaction Monitoring (MRM)

Sample Preparation and Extraction Procedures for Complex Matrices

Effective sample preparation is critical to isolate this compound from complex matrices like soil, water, and biological tissues, and to concentrate it to levels amenable to instrumental analysis.

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for the extraction of organochlorine pesticides from aqueous samples. dergipark.org.trresearchgate.net The process involves partitioning the analyte between the aqueous sample and a water-immiscible organic solvent.

Optimization Parameters:

Solvent Selection: Dichloromethane, hexane, or mixtures thereof are commonly used for extracting chlorinated pesticides. dergipark.org.tr The choice of solvent is optimized to ensure high recovery of the target analyte.

pH Adjustment: The pH of the water sample can be adjusted to suppress the ionization of any potential acidic metabolites, thereby improving their extraction into the organic phase.

Salting Out: The addition of a salt, such as sodium chloride, to the aqueous sample can increase the partitioning of this compound into the organic phase by decreasing its solubility in the aqueous layer.

Emulsion Prevention: Emulsions can be a challenge during LLE; techniques to minimize them include gentle mixing and the use of specific glassware or centrifugation.

Solid-Phase Extraction (SPE) is a more modern and efficient alternative to LLE, requiring smaller volumes of organic solvents and being more amenable to automation. chromatographyonline.comgoogleapis.com SPE is extensively used for the extraction and cleanup of chlorinated pesticides from environmental samples. nih.gov

SPE Procedure: The general steps for SPE include conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest.

Conditioning: The sorbent (e.g., C18, polymeric) is conditioned with a solvent like methanol, followed by water, to activate the stationary phase. chromatographyonline.com

Sample Loading: The aqueous sample is passed through the SPE cartridge, where the analyte is adsorbed onto the sorbent.

Washing: The cartridge is washed with a weak solvent to remove co-adsorbed interfering compounds.

Elution: The retained this compound is eluted with a small volume of a strong organic solvent, such as acetonitrile, ethyl acetate, or dichloromethane. chromatographyonline.com

For soil samples, an initial solvent extraction (e.g., with acetonitrile/water or acetone/hexane) is typically performed, followed by a cleanup step using SPE cartridges to remove matrix components like humic acids and lipids. epa.govdss.go.thtandfonline.com

Typical SPE Protocol for Water Samples
StepProcedure
Sorbent Hydrophobic polymeric (e.g., Oasis HLB) or C18 silica nih.govresearchgate.net
Conditioning 1. Methanol 2. Reagent Water
Sample Loading Pass the entire water sample through the sorbent at a controlled flow rate.
Washing Wash with a water/methanol mixture to remove polar interferences.
Drying Dry the sorbent with nitrogen or air to remove residual water. chromatographyonline.com
Elution Elute with a small volume of a suitable organic solvent (e.g., methylene chloride, acetonitrile). chromatographyonline.com

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for chromatographic analysis, particularly for GC. libretexts.orgjfda-online.com While the parent this compound is suitable for direct GC analysis, its potential degradation products, such as hydroxylated or carboxylated species, would likely require derivatization to enhance their volatility and thermal stability. youtube.com

Common Derivatization Strategies:

Silylation: This is the most common derivatization for GC analysis, where active hydrogens in functional groups like -OH, -COOH, and -NH are replaced with a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. libretexts.orgsigmaaldrich.com

Acylation: This process introduces an acyl group, often using reagents like trifluoroacetic anhydride (TFAA). Perfluorinated derivatives are particularly useful as they significantly enhance the response of an electron capture detector. libretexts.org

Alkylation/Esterification: Carboxylic acid groups can be converted to their methyl esters using reagents like diazomethane or BF3/methanol. This reaction increases volatility and produces stable derivatives for GC analysis.

The selection of a derivatization reagent and reaction conditions depends on the specific functional groups present in the degradation products of this compound. nih.gov

Rigorous Method Validation in Academic Research

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. In academic research, this involves a comprehensive evaluation of various performance characteristics to ensure that the method is reliable, reproducible, and accurate for the analysis of this compound in a specific sample matrix.

Accuracy refers to the closeness of the measured value to the true or accepted value. It is often assessed through recovery studies, where a known amount of the analyte is added to a blank matrix (spiking) and the percentage of the analyte recovered by the method is calculated. For a robust method, the recovery should be consistent and within an acceptable range, typically 80-120%, depending on the concentration and matrix complexity.

Precision is the degree of agreement among a series of measurements of the same homogeneous sample under the same conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: repeatability (intra-day precision), which assesses precision over a short period with the same analyst and equipment, and intermediate precision (inter-day precision), which evaluates variations within the same laboratory over a longer period, involving different analysts, equipment, and days.

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. This is determined by analyzing a series of standards of known concentrations and plotting the instrument response against the concentration. The linearity is typically evaluated by the correlation coefficient (r) or the coefficient of determination (R²) of the linear regression, with a value of ≥ 0.99 being desirable.

Illustrative Data for Method Validation Parameters (Based on Chlorpyrifos Analysis)

ParameterSpecificationResult
Accuracy (Recovery) 80 - 120%96 - 115%
Precision (RSD) < 20%< 20%
Linearity (R²) ≥ 0.990.999
Limit of Quantification (LOQ) Reportable Value2 mg/kg

Selectivity (or specificity) is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as impurities, degradation products, or matrix components. In chromatographic methods, selectivity is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and spiked samples.

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters that may be varied include the pH of the mobile phase, column temperature, flow rate, and the composition of the mobile phase.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for the analysis of trace contaminants. For instance, a validated UPLC-MS/MS method for chlorpyrifos in a complex matrix like biobeds established a LOQ of 2 mg/kg embrapa.br.

Emerging Research Avenues and Potential Applications

Exploratory Applications in Agrochemical Research (Mechanism-Oriented, Non-Clinical)

The investigation of 2,3,5,6-Tetrachloroisonicotinonitrile within the agrochemical sector is centered on understanding its fundamental interactions with biological systems at a molecular level. This research is strictly non-clinical and aims to elucidate mechanisms of action and structure-activity relationships that could inform the design of future agricultural technologies.

Investigation of Molecular Target Interactions in Plant Systems (Non-Clinical)

In non-clinical laboratory settings, this compound has been a subject of studies to understand its potential as a fungicide. Research has shown that related compounds, such as chlorothalonil (B1668833) (2,4,5,6-tetrachloroisophthalonitrile), exhibit multi-site inhibitory action within fungal cells. This mode of action involves the inactivation of critical enzymes, thereby disrupting cellular respiration and leading to fungal cell death. While the precise molecular targets of this compound are a subject of ongoing investigation, it is hypothesized to operate through a similar multi-site inhibition mechanism. This characteristic is of significant interest in agrochemical research as it may reduce the likelihood of target organisms developing resistance.

Structure-Activity Relationship Studies for Bioactivity (Non-Clinical)

Structure-activity relationship (SAR) studies are crucial in understanding how the chemical structure of a molecule influences its biological activity. For this compound, these non-clinical studies involve synthesizing and evaluating a series of analogs to identify key structural features that contribute to its fungicidal or herbicidal properties. The presence of the tetrachlorinated pyridine (B92270) ring and the nitrile group are considered essential for its activity. Variations in the substitution pattern on the pyridine ring can lead to significant changes in bioactivity, providing valuable insights for the rational design of new agrochemical candidates.

Theoretical and Experimental Contributions to Materials Science

The unique electronic and structural properties of this compound make it a candidate for exploration in the field of materials science. Research in this area is focused on leveraging its distinct characteristics for the development of advanced materials with novel functionalities.

Integration into Functional Materials Design

In the realm of functional materials, the incorporation of highly halogenated and nitrogen-containing compounds like this compound is being explored for the development of materials with unique optical and electronic properties. The high chlorine content can impart flame-retardant properties to materials, while the nitrile group can participate in various chemical reactions, making it a versatile building block. Theoretical studies suggest that the electron-withdrawing nature of the chlorine atoms and the nitrile group can influence the electronic structure of larger molecular assemblies, potentially leading to applications in organic electronics.

Role in Polymer Chemistry and Advanced Composite Development

In polymer chemistry, this compound can be investigated as a monomer or a cross-linking agent. The nitrile group can undergo polymerization or be chemically modified to link polymer chains, potentially enhancing the thermal and mechanical stability of the resulting materials. Its integration into polymer matrices could also lead to the development of advanced composites with tailored properties, such as improved fire resistance and chemical stability.

Advancements in Chemoinformatics and Predictive Modeling

Chemoinformatics and predictive modeling are powerful tools in modern chemical research, enabling the prediction of a molecule's properties and activities based on its structure. While specific chemoinformatic studies on this compound are not extensively documented in publicly available literature, the principles of these computational methods are being applied to similar classes of compounds.

Database Integration for Structure-Property Correlation Analysis

The systematic collection and analysis of data on halogenated compounds are crucial for understanding their behavior and potential applications. Integrating experimental and computational data into specialized databases allows for the development of robust structure-property and structure-activity relationships (QSAR/QSPR). For polychlorinated pyridines, these databases can correlate structural features with physicochemical properties such as solubility, vapor pressure, and lipophilicity, as well as with biological activities or toxicological endpoints.

Table 1: Representative Physicochemical Properties for QSAR Modeling of Halogenated Pyridines

PropertyDescriptionRelevance to this compound
LogP (Octanol-Water Partition Coefficient) Measures the lipophilicity of a compound.Influences bioavailability and environmental fate. The high chlorine content suggests a high LogP value.
Molecular Weight The sum of the atomic weights of all atoms in a molecule.Affects diffusion and transport properties.
Polar Surface Area (PSA) The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens.Impacts membrane permeability and solubility. The nitrile group contributes significantly to the PSA.
Dipole Moment A measure of the net molecular polarity.Influences intermolecular interactions and solubility in polar solvents. The asymmetrical distribution of electronegative atoms creates a significant dipole moment.
HOMO/LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Relate to the chemical reactivity and electronic properties of the molecule. Important for predicting reaction mechanisms.

This table presents a conceptual framework for the types of data integrated into databases for structure-property correlation analysis of compounds like this compound.

In Silico Screening and Virtual Library Design

In silico screening involves the use of computational methods to screen large libraries of virtual compounds against a biological target or for specific properties. This approach significantly reduces the time and cost associated with traditional high-throughput screening. For a scaffold like this compound, virtual libraries can be designed by systematically modifying the substituents on the pyridine ring. These virtual compounds can then be screened for potential herbicidal, fungicidal, or other biological activities.

The design of these virtual libraries often starts with a core scaffold, in this case, the tetrachloroisonicotinonitrile backbone. Various substituents can be virtually added to the available positions (if any) or by replacing one or more chlorine atoms. The resulting library of virtual molecules can then be subjected to docking studies against known protein targets or evaluated for desirable physicochemical properties using QSAR models. This approach is particularly valuable in agrochemical research for the discovery of new pesticides. mountainscholar.org

Table 2: Conceptual Design of a Virtual Library Based on a Polychlorinated Pyridine Scaffold

ScaffoldR-Group PositionVirtual Substituent ExamplesDesired Property for Screening
2,3,5-trichloro-6-(R)-isonicotinonitrile6-OCH3, -SCH3, -NHCH3, -PhHerbicidal activity, Fungicidal activity
2,3,6-trichloro-5-(R)-isonicotinonitrile5-F, -CF3, -OCF3Increased metabolic stability
2,5,6-trichloro-3-(R)-isonicotinonitrile3-SO2CH3, -CONH2Modified solubility and transport properties

This table illustrates a hypothetical virtual library design strategy for the discovery of new active compounds based on the this compound core structure.

Innovations in Catalysis for Halogenated Pyridine Nitrile Synthesis

The synthesis of highly functionalized and halogenated pyridines is an area of active research, with a strong emphasis on developing more sustainable and efficient catalytic methods.

Development of Green Chemistry Approaches

Green chemistry principles are increasingly being applied to the synthesis of pyridine derivatives to minimize environmental impact. nih.gov This includes the use of greener solvents, renewable starting materials, and catalytic methods that reduce waste and energy consumption. For the synthesis of halogenated pyridines, traditional methods often involve harsh reagents and produce significant amounts of waste.

Recent research has focused on several green approaches applicable to pyridine synthesis:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields in the synthesis of pyridine derivatives. nih.gov

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and can sometimes lead to improved reactivity and selectivity.

Use of green catalysts: This includes the use of biocatalysts or heterogeneous catalysts that can be easily recovered and reused. researchgate.net

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the functionalization of pyridines under mild conditions. eurekalert.orgacs.orgacs.org

While the direct application of these methods for the industrial-scale synthesis of this compound is not yet established, they represent promising avenues for future research and development.

Novel Catalyst Systems for Site-Specific Transformations

The development of novel catalyst systems that allow for the site-specific functionalization of the pyridine ring is a key area of innovation. For polychlorinated pyridines, achieving high selectivity can be challenging due to the multiple reactive sites.

Recent advances in catalysis that are relevant to the synthesis and modification of halogenated pyridines include:

Palladium-catalyzed cross-coupling reactions: These reactions are widely used for the formation of C-C and C-N bonds on the pyridine ring. Novel phosphine ligands have been developed to improve the efficiency and selectivity of these reactions, even for less reactive chloro-pyridines.

Directed C-H functionalization: This approach uses a directing group to guide a catalyst to a specific C-H bond on the pyridine ring, allowing for highly regioselective functionalization.

Biocatalysis: The use of enzymes, such as halogenases, offers a highly selective and environmentally benign route for the halogenation of organic molecules. nih.govmanchester.ac.uk While challenges remain in applying these enzymes to highly electron-deficient substrates like polychlorinated pyridines, ongoing research in enzyme engineering may overcome these limitations. Halogenating enzymes, including haloperoxidases and flavin-dependent halogenases, provide a green alternative to traditional chemical halogenation methods. nih.gov

Table 3: Comparison of Catalytic Strategies for Pyridine Functionalization

Catalytic StrategyKey FeaturesPotential Application for Halogenated Pyridine Nitriles
Palladium-catalyzed Cross-Coupling Versatile for C-C and C-N bond formation.Introduction of functional groups by replacing chlorine atoms.
Directed C-H Functionalization High regioselectivity for C-H bond activation.Site-specific introduction of substituents without pre-functionalization.
Photocatalysis Mild reaction conditions using visible light.Radical-based functionalization of the pyridine ring. eurekalert.orgacs.orgacs.org
Biocatalysis (e.g., Halogenases) High selectivity and green reaction conditions.Selective halogenation or dehalogenation at specific positions. nih.govmanchester.ac.uk

This table summarizes and compares modern catalytic approaches that could be applied to the synthesis and modification of this compound and related compounds.

Intellectual Property and Patent Landscape Analysis

Comprehensive Review of Patent Literature Pertinent to 2,3,5,6-Tetrachloroisonicotinonitrile

A direct search for patents explicitly claiming this compound yields limited results, suggesting that its synthesis and application may be embedded within broader patent claims for end-products or described as a novel intermediate without specific protection. However, an analysis of the patent landscape for its likely precursor, 2,3,5,6-tetrachloropyridine (B1294921) , provides significant insights into the commercial interests and key players in this chemical space.

Patents related to the production of 2,3,5,6-tetrachloropyridine highlight its importance as a key intermediate for herbicides and insecticides. For instance, patent WO1995006639A1 describes a high-yield process for producing 2,3,5,6-tetrachloropyridine from an ester of 2,2,4-trichloro-4-cyanobutyric acid. google.com Similarly, US patent 4,703,123A details a method for its preparation from pentachloropyridine (B147404). epa.gov These patents underscore the industrial demand for efficient manufacturing routes to this highly chlorinated pyridine (B92270).

Furthermore, the utility of 2,3,5,6-tetrachloropyridine as a building block in agrochemical synthesis is well-documented in the patent literature. US patent 3,862,952A, assigned to The Dow Chemical Company, discloses a method for preparing 3,5,6-trichloro-2-pyridyloxyacetic acid, a herbicide, using 2,3,5,6-tetrachloropyridine as a starting material. google.com This demonstrates the established role of this precursor in the development of commercially valuable agricultural products.

While explicit patents for this compound are not readily apparent, its commercial availability is confirmed by chemical suppliers. Vihasibio Sciences Pvt Ltd, for example, lists "this compound" with the CAS number 16297-06-6 in its product catalog. justia.com This suggests that its synthesis is known and practiced, even if not the subject of specific, publicly accessible patents. It is plausible that the methods for its preparation are held as trade secrets or are disclosed within the broader scope of patents for final agrochemical products that contain the isonicotinonitrile moiety.

Key Patent Assignees in the Field of Chlorinated Pyridine Derivatives:

AssigneeFocus of Relevant Patents
The Dow Chemical Company (now Dow AgroSciences) Synthesis of chlorinated pyridines and their use as intermediates for herbicides and pesticides.
Ishihara Sangyo Kaisha, Ltd. Preparation of various halogenated and trifluoromethyl-substituted pyridine derivatives for agrochemical applications.
Bayer CropScience AG Processes for preparing a range of halogenated pyridine derivatives for use in the agrochemical industry. researchgate.net

Analysis of Patenting Trends and Innovation Hotspots in Halogenated Nitrile Chemistry

The patent landscape for halogenated nitrile chemistry, particularly in the context of aromatic and heteroaromatic systems, reveals several key trends and areas of intense innovation. The primary driver for patenting activity in this domain is the development of novel agrochemicals, with a smaller but significant focus on pharmaceuticals and materials science.

Innovation Hotspots:

Novel Synthesis Methods: A significant portion of patenting activity focuses on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing halogenated nitriles. This includes the exploration of new catalysts, reaction conditions, and starting materials. Traditional methods like the Sandmeyer and Rosenmund-von Braun reactions are being supplemented or replaced by modern transition-metal-catalyzed cyanations. mdpi.com

Fluorinated and Trifluoromethylated Pyridines: There is a noticeable trend towards the development of pyridine derivatives containing fluorine and trifluoromethyl groups. These substitutions can significantly enhance the biological activity and metabolic stability of agrochemicals. Patents from companies like Ishihara Sangyo Kaisha often focus on the synthesis of such compounds.

Structure-Activity Relationship Studies: The design of new herbicides and pesticides is increasingly driven by a deep understanding of structure-activity relationships. Patent applications in this area often disclose large libraries of related compounds with varying halogenation patterns and nitrile group positions to identify the most potent and selective active ingredients. Recent research on picolinic acid herbicides exemplifies this trend, where modifications to the pyridine ring, including the introduction of different substituents, are explored to enhance herbicidal activity. cas.org

Fungicidal and Herbicidal Compositions: A large number of patents are filed for novel fungicidal and herbicidal compositions that incorporate halogenated nitrile compounds as active ingredients. These patents often claim synergistic combinations of different active compounds to broaden the spectrum of activity and combat resistance.

Patenting Trends:

Geographical Distribution: A significant volume of patent applications in this field originates from major agricultural and chemical producing regions, including the United States, Europe (particularly Germany), Japan, and increasingly, China.

Key Players: As highlighted in the previous section, large agrochemical companies such as Dow AgroSciences (a subsidiary of Corteva Agriscience), Bayer CropScience, and Syngenta, along with Japanese companies like Ishihara Sangyo Kaisha, are the dominant players in this patent landscape.

Patent Classifications: A high concentration of patents related to halogenated pyridine nitriles can be found in specific International Patent Classification (IPC) and Cooperative Patent Classification (CPC) codes. Notably, classes such as C07D 213/82 (pyridinecarboxylic acids; derivatives thereof, the acid-nitrile group being one of the functional groups) are hotspots for innovation in this area.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3,5,6-Tetrachloroisonicotinonitrile, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves halogenation and nitrile functionalization. A multi-step approach may include chlorination of isonicotinonitrile derivatives under controlled temperatures (e.g., 60–80°C) using catalysts like FeCl₃ or AlCl₃. Design of Experiments (DoE) methodologies, such as factorial designs, can systematically optimize variables (e.g., reaction time, stoichiometry) to maximize yield . Characterization via HPLC or GC-MS is critical to validate purity .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Answer : Use a combination of spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm substitution patterns and electronic environments.
  • IR spectroscopy to identify nitrile (C≡N) and C-Cl stretching vibrations.
  • X-ray crystallography for definitive structural elucidation (if crystalline).
    Computational methods (DFT calculations) can supplement experimental data to predict reactivity .

Q. What solvents and conditions are suitable for handling this compound in laboratory settings?

  • Answer : The compound is likely hydrophobic; use aprotic solvents (e.g., DCM, THF) for reactions. Safety protocols from should be followed: work under fume hoods, wear PPE (gloves, goggles), and avoid inhalation. Solubility studies via gravimetric analysis or UV-Vis spectroscopy can determine optimal dissolution conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data (e.g., hydrolysis rates) for this compound?

  • Answer : Conduct controlled kinetic studies under varying pH, temperature, and solvent conditions. Statistical tools like ANOVA can identify significant variables . Cross-validate results with computational models (e.g., molecular dynamics simulations) to reconcile discrepancies between experimental and theoretical data .

Q. What strategies are effective for studying the environmental fate of this compound, particularly its persistence and degradation pathways?

  • Answer : Use OECD Guideline 307 for soil degradation studies: incubate the compound in soil matrices and monitor via LC-MS/MS. Advanced oxidation processes (AOPs) like UV/H₂O₂ can simulate photodegradation. Isotopic labeling (e.g., ¹⁴C) tracks metabolite formation .

Q. How can computational chemistry aid in predicting the biological activity or toxicity of this compound?

  • Answer : Perform in silico toxicology using tools like EPA’s TEST or OECD QSAR Toolbox . Molecular docking can predict interactions with enzymes (e.g., cytochrome P450). Pair these with in vitro assays (e.g., Ames test for mutagenicity) for validation .

Q. What advanced separation techniques are recommended for purifying this compound from complex mixtures?

  • Answer : Employ preparative HPLC with C18 columns and gradient elution (ACN/water). For scale-up, consider membrane-based separation technologies (e.g., nanofiltration) to enhance efficiency .

Methodological Guidance Table

Research Objective Recommended Techniques Key References
Synthesis OptimizationDoE, Factorial Design, GC-MS Validation
Structural ElucidationNMR, X-ray Crystallography, DFT Calculations
Environmental DegradationLC-MS/MS, Isotopic Labeling, AOPs
Toxicity PredictionQSAR Models, Molecular Docking, In Vitro Assays

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.